![molecular formula C22H27N3O4 B2715491 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1018046-57-5](/img/structure/B2715491.png)

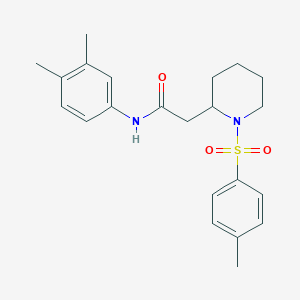

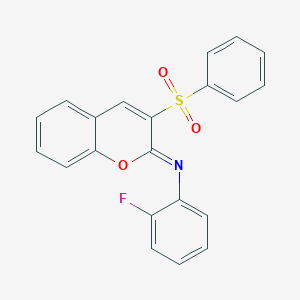

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research by Al-Sanea et al. (2020) focuses on the synthesis of certain pyrimidine derivatives to discover new anticancer agents. Their study involved attaching different aryloxy groups to the pyrimidine ring, leading to compounds with notable cancer cell growth inhibition against a variety of cancer cell lines, illustrating the potential of pyrimidine derivatives in oncology (Al-Sanea et al., 2020).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed for in vivo imaging using positron emission tomography (PET). This showcases the application of pyrimidine derivatives in developing selective radioligands for imaging biological targets (Dollé et al., 2008).

Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyrimidine derivatives with significant antimicrobial activities. Their work emphasizes the use of pyrimidine compounds as potential antimicrobial agents, highlighting the chemical versatility and biological relevance of the pyrimidine scaffold in addressing microbial resistance (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Activities

Another study focused on the synthesis of pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. This research underlines the therapeutic potential of pyrimidine compounds beyond oncology, extending into the management of pain and inflammation (Sondhi et al., 2009).

Wirkmechanismus

Target of Action

The primary target of the compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide, also known as F5111-0015, is the regulatory T cells (Tregs) . Tregs are a subset of T cells that play a crucial role in maintaining immune tolerance by suppressing the function of both CD4 and CD8 effector T cells .

Mode of Action

F5111-0015 is an engineered single-chain fusion protein composed of the human interleukin-2 cytokine and an anti-cytokine antibody . This fusion protein, termed F5111 immunocytokine (IC), potently and selectively activates and expands Tregs . The interaction of F5111-0015 with Tregs results in biased activation and expansion of these cells .

Biochemical Pathways

The biochemical pathways affected by F5111-0015 primarily involve the interleukin-2 (IL-2) signaling pathway. IL-2 is a cytokine that coordinates immune cell activities and has been used as a therapeutic agent for various diseases including cancer and autoimmune disorders . F5111-0015, through its interaction with Tregs, modulates the IL-2 signaling pathway to promote the selective and sustained expansion of Tregs .

Pharmacokinetics

The pharmacokinetic properties of F5111-0015 have been engineered to overcome the limitations of traditional IL-2 treatment, such as off-target immune cell activation and short serum half-life . F5111-0015 demonstrates reduced toxicity, improved pharmacokinetics, and enhanced efficacy for treating autoimmune diseases . .

Result of Action

The molecular and cellular effects of F5111-0015’s action involve the potent and selective activation and expansion of Tregs . This results in the suppression of effector T cells, thereby maintaining immune tolerance . In animal models, F5111-0015 has been shown to confer protection in conditions such as colitis and immune checkpoint inhibitor-induced diabetes mellitus .

Eigenschaften

IUPAC Name |

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-29-19-13-6-5-11-17(19)23-20(26)14-24-18-12-7-10-16(18)21(27)25(22(24)28)15-8-3-2-4-9-15/h5-6,11,13,15H,2-4,7-10,12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOQMUFOLRECNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)

![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)

![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)